molecular formula C12H12N2 B14408341 3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile CAS No. 85433-63-2

3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile

Cat. No.: B14408341
CAS No.: 85433-63-2
M. Wt: 184.24 g/mol
InChI Key: SXDRWVHACOTTFD-UHFFFAOYSA-N
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Description

3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile is a unique organic compound characterized by its distinct pentalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and nitrile compound, the reaction can be catalyzed using specific reagents to form the desired pentalene structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can participate in various chemical pathways, depending on the functional groups present and the reaction conditions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.

Comparison with Similar Compounds

Similar Compounds

  • 3a,6a-Dimethyl-3a,6a-dihydropentalene-1,6-dione
  • cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione

Uniqueness

3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile is unique due to its specific nitrile functional groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

85433-63-2

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3a,6a-dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile

InChI

InChI=1S/C12H12N2/c1-11-3-9(7-13)5-12(11,2)6-10(4-11)8-14/h3-4H,5-6H2,1-2H3

InChI Key

SXDRWVHACOTTFD-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=CC1(C=C(C2)C#N)C)C#N

Origin of Product

United States

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